molecular formula C17H17F3N4O2 B6451139 2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine CAS No. 2549010-24-2

2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B6451139
CAS No.: 2549010-24-2
M. Wt: 366.34 g/mol
InChI Key: AKMVZNRRKSTDBJ-UHFFFAOYSA-N
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Description

The compound 2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine features a complex heterocyclic scaffold. Its structure includes:

  • 5-Methyl-1,2-oxazole-4-carbonyl group: A substituted oxazole ring linked via a carbonyl moiety.
  • Octahydropyrrolo[3,4-b]pyrrol system: A bicyclic amine core, providing conformational rigidity.
  • 5-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl substituent, enhancing lipophilicity and metabolic stability.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2/c1-10-13(7-22-26-10)16(25)24-5-4-11-8-23(9-14(11)24)15-3-2-12(6-21-15)17(18,19)20/h2-3,6-7,11,14H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMVZNRRKSTDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The target compound is compared below with two analogs from the evidence (Table 1):

Table 1. Structural Comparison

Compound Name Molecular Features Heterocyclic Core Key Substituents
Target Compound 5-Methyl-1,2-oxazole-4-carbonyl, octahydropyrrolo[3,4-b]pyrrol Bicyclic amine Trifluoromethylpyridine, carbonyl linkage
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-piperidinyl}oxy)-5-(trifluoromethyl)pyridine 3,5-Dimethyl-1,2-oxazole-4-sulfonyl, piperidine Monocyclic piperidine Sulfonyl linkage, trifluoromethylpyridine
3-(4′-Pyridyl)-6-aryl-triazolo[3,4-b]-1,3,4-thiadiazoles Triazolo-thiadiazole fused system Triazole-thiadiazole hybrid Pyridyl, aryl substituents
Structural Analysis:
  • Heterocyclic Core: The target’s bicyclic octahydropyrrolo[3,4-b]pyrrol may confer greater rigidity compared to the monocyclic piperidine in or the planar triazolo-thiadiazole in . Rigid cores often enhance receptor selectivity.
  • Linkage Groups: The carbonyl group in the target compound (vs.
  • Substituents : The trifluoromethyl group in both the target and improves lipophilicity, while aryl groups in may enhance π-π stacking interactions.

Physicochemical and Spectroscopic Properties

NMR Profiling (Inferred from ):

Comparative NMR analysis (as demonstrated for rapamycin analogs in ) could highlight electronic environment differences. For example:

  • Region-Specific Shifts : Substituents on the oxazole (methyl vs. dimethyl in ) would alter chemical shifts in regions analogous to "A" and "B" in .
  • Trifluoromethyl Effects: The -CF₃ group in the target and would deshield adjacent protons, creating distinct splitting patterns compared to non-fluorinated analogs.
Crystallographic Data (Inferred from ):

Tools like SHELXL and ORTEP-III could resolve conformational details of the bicyclic core. The octahydropyrrolo[3,4-b]pyrrol system likely exhibits chair-boat conformations, differing from the planar thiadiazole in .

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